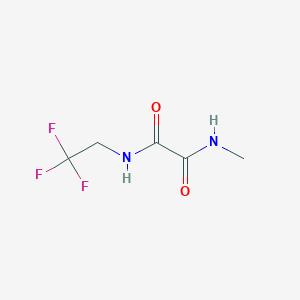
N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide” is a chemical compound with the formula C5H7F3N2O2 and a molecular weight of 184.12 . It is used in various scientific research and possesses unique properties that make it suitable for applications in fields like pharmaceuticals and materials science.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCNC(=O)C(=O)NCC(F)(F)F . This indicates that the molecule contains a methyl group (CH3-) and a trifluoroethyl group (C2H2F3-) attached to an oxalamide group (C2H2N2O2).
Scientific Research Applications
Synthesis and Chemical Reactions
N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide is involved in various chemical synthesis and reaction processes. It's used in the parallel synthesis approach for creating unsymmetrical N1,N2-substituted aliphatic oxamides, highlighting its role in producing a wide range of oxamides from hindered primary and secondary aliphatic amines (Bogolubsky et al., 2016). Additionally, it's part of a novel one-pot synthetic approach for generating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides, showcasing a method to produce anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalysis
This compound acts as a powerful ligand in copper-catalyzed coupling reactions, aiding the formation of N-arylation products under mild conditions. The compatibility of this ligand with various nitrogen heterocycles makes it a versatile component in catalytic processes (Pawar et al., 2017).
Material Science
In material science, its derivatives, such as tris(2,2,2-trifluoroethyl) phosphate, contribute to creating safe and efficient electrolytes for lithium-ion batteries. These electrolytes show promising performance and safety characteristics, making them suitable for practical applications in energy storage systems (Gu et al., 2020).
Computational Studies
Computational studies have explored the conformational properties of the oxalamide group, providing insights into the structural preferences of polyoxalamides. This research contributes to understanding the molecular mechanics and potential applications of oxalamide-based compounds in various fields (Armelin et al., 2001).
properties
IUPAC Name |
N-methyl-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O2/c1-9-3(11)4(12)10-2-5(6,7)8/h2H2,1H3,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYITDVUQPENZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

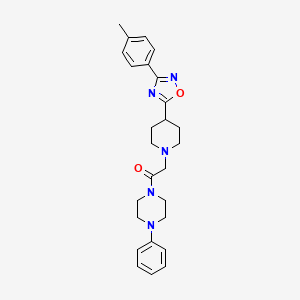
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
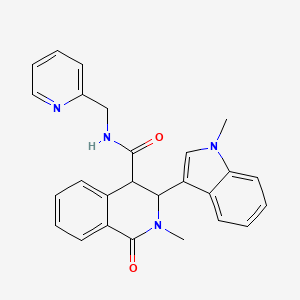
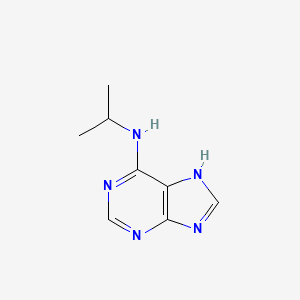
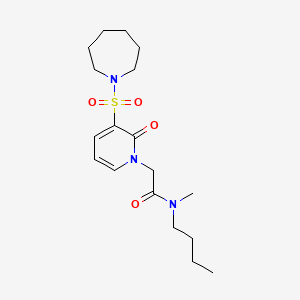
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)